An In-depth Technical Guide to the Chemical Properties of 3-(2-Chlorophenyl)propan-1-ol
An In-depth Technical Guide to the Chemical Properties of 3-(2-Chlorophenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the chemical and physical properties, safety and handling protocols, and potential synthetic approaches for 3-(2-Chlorophenyl)propan-1-ol (CAS No: 6282-87-7). All quantitative data is summarized for clarity, and key experimental workflows are visualized. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.
Core Chemical and Physical Properties
3-(2-Chlorophenyl)propan-1-ol is a substituted aromatic alcohol. Its core structure consists of a propan-1-ol chain attached to a benzene ring at position 3, with a chlorine atom substituted at the ortho position (position 2) of the phenyl group. This structure imparts specific physical and chemical characteristics relevant to its use as a chemical intermediate.
Physical and Chemical Data Summary
The key quantitative properties of 3-(2-Chlorophenyl)propan-1-ol are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClO | [1][2][3] |
| Molecular Weight | 170.63 g/mol | [1][4][5] |
| CAS Number | 6282-87-7 | [1][6] |
| Physical Form | Liquid | [6] |
| Boiling Point | 87-88 °C at 0.2 mmHg | [6] |
| 270.7 °C at 760 mmHg | [3] | |
| Density | 1.151 g/cm³ | [3] |
| Flash Point | 117.5 °C | [3][6] |
| Refractive Index | 1.545 | [3] |
| XLogP3-AA | 2.5 | [1][3] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 1 | [7] |
| Rotatable Bond Count | 3 | [3][7] |
Spectroscopic Data
Experimental Protocols
Proposed Synthesis Protocol
A common synthetic route to compounds of this nature involves the reduction of a corresponding ketone. A potential pathway for synthesizing 3-(2-Chlorophenyl)propan-1-ol could be adapted from the synthesis of 3'-chlorophenylpropanol, which uses 3'-chloropropiophenone as a starting material.[9]
Objective: To synthesize 3-(2-Chlorophenyl)propan-1-ol via the reduction of 2'-chloropropiophenone.
Materials:
-
2'-Chloropropiophenone (starting material)
-
Sodium borohydride (NaBH₄) or Potassium borohydride (KBH₄) (reducing agent)[9]
-
Methanol or 95% Ethanol (solvent)[9]
-
Dichloromethane or n-Hexane (extraction solvent)[9]
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
-
Hydrochloric acid (for quenching)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolution: Dissolve 2'-chloropropiophenone in the chosen alcohol solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to manage the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add dilute hydrochloric acid to quench the excess reducing agent until the effervescence ceases.
-
Extraction: Remove the alcohol solvent under reduced pressure. Add water to the residue and extract the aqueous layer multiple times with an organic solvent like dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude 3-(2-Chlorophenyl)propan-1-ol using column chromatography or distillation under reduced pressure to obtain the final product.[10]
Caption: Proposed workflow for the synthesis of 3-(2-Chlorophenyl)propan-1-ol.
Safety, Handling, and Hazard Information
Proper handling of 3-(2-Chlorophenyl)propan-1-ol is crucial to ensure laboratory safety. The compound is classified with specific GHS hazard statements.
GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source |
| Hazard Statements | H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] | |
| H335 | May cause respiratory irritation | [1] | |
| H302 | Harmful if swallowed | [2][6] | |
| Precautionary Statements | P261 | Avoid breathing mist/vapors/spray | [1][11] |
| P264 | Wash skin thoroughly after handling | [1][12][13] | |
| P270 | Do not eat, drink or smoke when using this product | [6][12] | |
| P280 | Wear protective gloves/eye protection/face protection | [1][12][13] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [1][12] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [1][12] | |
| P501 | Dispose of contents/container to an approved waste disposal plant | [6][12] |
Handling and First Aid Protocol
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Ensure emergency exits and eyewash stations are accessible.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles (conforming to EN 166 or NIOSH standards).[11][12]
-
Hand Protection: Wear suitable chemical-resistant gloves (inspected prior to use).[11][12]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[11][12]
First Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[12][13]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[12][13]
-
Eye Contact: Rinse cautiously and immediately with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[12][13]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[12]
Caption: Generalized first aid workflow for exposure to 3-(2-Chlorophenyl)propan-1-ol.
References
- 1. 3-(2-Chlorophenyl)-propan-1-ol | C9H11ClO | CID 221970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. | Virtual tour generated by Panotour [kpinhawaii.org]
- 3. Page loading... [guidechem.com]
- 4. 3-(3-Chlorophenyl)propan-1-ol | C9H11ClO | CID 9989667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloro-1-phenylpropanol | C9H11ClO | CID 572064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(2-Chlorophenyl)propan-1-ol | 6282-87-7 [sigmaaldrich.com]
- 7. 3-(3-Chlorophenyl)propan-1-ol|lookchem [lookchem.com]
- 8. rsc.org [rsc.org]
- 9. CN108383703B - 3' -chlorophenylpropanol synthesis process - Google Patents [patents.google.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.se [fishersci.se]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. chemicalbook.com [chemicalbook.com]
